molecular formula C25H20FNO4S B2898176 3-(4-ethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6-methoxyquinoline CAS No. 866813-00-5

3-(4-ethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6-methoxyquinoline

Cat. No.: B2898176
CAS No.: 866813-00-5
M. Wt: 449.5
InChI Key: VOXRZVOYKMMDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6-methoxyquinoline is a quinoline derivative with distinct substituents at positions 3, 4, and 6:

  • Position 3: A 4-ethylbenzoyl group (aromatic ketone).
  • Position 4: A 4-fluorobenzenesulfonyl group (sulfonamide/sulfonate precursor).
  • Position 6: A methoxy group.

This compound integrates lipophilic (ethylbenzoyl) and polar (sulfonyl) moieties, which may influence its solubility, bioavailability, and biological activity.

Properties

IUPAC Name

(4-ethylphenyl)-[4-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO4S/c1-3-16-4-6-17(7-5-16)24(28)22-15-27-23-13-10-19(31-2)14-21(23)25(22)32(29,30)20-11-8-18(26)9-12-20/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXRZVOYKMMDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Position 3 Substituent Key Properties/Activities Reference
Target Compound 4-Ethylbenzoyl Lipophilic; anti-inflammatory potential
3-(3,4-Dimethylbenzenesulfonyl)-... 3,4-Dimethylbenzenesulfonyl Enhanced polarity; enzyme inhibition
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline 4-Methoxyphenyl Electron-donating; altered binding affinity

Analysis :

  • The ethylbenzoyl group (target) offers moderate lipophilicity compared to the polar sulfonyl group in ’s compound.
  • Methoxyphenyl substituents () may enhance π-π stacking interactions but reduce metabolic stability.

Substituent Variations at Position 4

Compound Name Position 4 Substituent Key Properties/Activities Reference
Target Compound 4-Fluorobenzenesulfonyl Polar; potential sulfonamide activity
4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-methoxyquinoline 4-Benzylpiperazinyl Basic amine; receptor-targeting potential
3-(4-Ethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline Morpholinyl Improved solubility; CNS activity

Analysis :

  • The 4-fluorobenzenesulfonyl group (target) may confer stronger hydrogen-bonding capacity than morpholinyl () or benzylpiperazinyl () groups.
  • Chlorobenzenesulfonyl analogs () exhibit higher electronegativity but may increase toxicity risks compared to fluorinated derivatives.

Substituent Variations at Position 6

Compound Name Position 6 Substituent Key Properties/Activities Reference
Target Compound Methoxy Moderate solubility; metabolic stability
6-Methylquinoline derivatives Methyl Increased lipophilicity; reduced clearance
6-Amino-7-trifluoromethylquinoline Amino/CF3 Enhanced polarity; antiviral potential

Analysis :

  • Methoxy groups (target) balance solubility and membrane permeability, whereas methyl groups () prioritize lipophilicity.

Data Tables: Key Properties

Table 1: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Water Solubility (mg/mL)
Target Compound 463.5 g/mol 3.8 0.12
3-(3,4-Dimethylbenzenesulfonyl)-... 505.6 g/mol 4.2 0.08
4-(4-Benzylpiperazin-1-yl)-... 507.0 g/mol 3.5 0.15

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